molecular formula C8H11NS B3275464 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 62539-82-6

6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B3275464
CAS No.: 62539-82-6
M. Wt: 153.25 g/mol
InChI Key: QKVPIYNGWXJVJC-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane and thiophene-2-ethylamine in the presence of formaldehyde and ammonium chloride . The reaction is carried out in a solvent such as tetrahydrofuran, followed by reduction with lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile intermediate in drug synthesis highlight its importance in medicinal chemistry .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-4-8-7(5-9-6)2-3-10-8/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPIYNGWXJVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of LAH (0.38 g, 10 mmol) in THF (10 ml) a solution of 6-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one (0.5 g, 3 mmol) in THF (10 ml) was added dropwise. The mixture was stirred for 3 h under reflux and cooled to 0° C. with ice. The solution of 0.4 ml of water in 2 ml THF, 25% NaOH (0.4 ml) and water (1.2 ml) were added carefully step by step. The mixture was stirred for 30 min, filtered and concentrated on rotary evaporator. The residue was purified by flash column chromatography on silica gel (eluent: chloroform/methanol—0→20%) to give yellowish oil. Then, 6 N isopropanolic HCl was added to the oil, stirred for 5 min, concentrated on rotary evaporator, triturated with diethyl ether, filtered, washed with ether and dried in vacuo to give 0.37 g of crystalline compound.
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
6-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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